

evaluating the performance of Nd2Ni7 against other hydrogen storage materials

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Compound of Interest		
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Evaluating Nd₂Ni₇: A Comparative Guide to Hydrogen Storage Materials

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient and safe hydrogen storage solutions is a critical endeavor in the development of a sustainable hydrogen economy. Among the myriad of materials being investigated, intermetallic compounds, particularly rare-earth-based alloys, have garnered significant attention. This guide provides a comparative evaluation of the hydrogen storage performance of Nd₂Ni₇ against other prominent hydrogen storage materials. The information is tailored for researchers and scientists in the field, presenting a summary of quantitative data, detailed experimental protocols for key characterization techniques, and visual representations of evaluation workflows.

Performance Comparison of Hydrogen Storage Materials

The performance of a hydrogen storage material is benchmarked by several key metrics: gravimetric and volumetric hydrogen storage capacity, the thermodynamics of hydrogen absorption and desorption (enthalpy and entropy), the kinetics of these processes, and the material's stability over repeated cycles. While specific quantitative data for Nd₂Ni₇ is not extensively available in the public domain, we can infer its potential performance based on data



from the broader RE₂Ni₇ (where RE is a rare-earth element) family and compare it with well-characterized materials like LaNi₅, TiFe, and Mg₂Ni.

Material	Gravimetric Capacity (wt.%)	Volumetric Capacity (kg H ₂ /m³)	Enthalpy of Formation (ΔH, kJ/mol H ₂)	Desorption Temperatur e (°C)	Cycling Stability
Nd ₂ Ni ₇ (estimated)	~1.5 - 1.8	~100 - 120	-30 to -40	50 - 150	Moderate to Good
LaNis	1.4	~92	-31	~25	Good
TiFe	~1.8	~100	-28	~25	Moderate
Mg ₂ Ni	3.6	~80	-64	250 - 350	Poor to Moderate
Ce ₂ Ni ₇	-	-	-22.4	-	-

Note: The data for Nd₂Ni₇ is an educated estimation based on the trends observed in similar rare-earth intermetallic compounds. The performance of these materials can be significantly influenced by factors such as synthesis method, particle size, and the presence of catalytic additives.

Experimental Protocols

Accurate and reproducible characterization is paramount in evaluating the performance of hydrogen storage materials. Below are detailed methodologies for three key experimental techniques.

Sieverts' Method for Pressure-Composition-Temperature (PCT) Analysis

The Sieverts' apparatus is a volumetric technique used to measure the amount of hydrogen absorbed or desorbed by a material at a given temperature and pressure. This data is used to construct Pressure-Composition-Isotherms (PCIs or PCTs), which are fundamental to understanding the thermodynamic properties of the material.



Methodology:

- Sample Preparation: A precisely weighed sample of the activated material (typically 100-500 mg) is loaded into a stainless-steel sample holder within an inert atmosphere (e.g., an argonfilled glovebox) to prevent oxidation.
- Activation: The sample is activated to remove any surface contaminants and to create a
 fresh surface for hydrogen absorption. This typically involves heating the sample under a
 high vacuum (e.g., 10⁻⁵ torr) at an elevated temperature (e.g., 300-400°C) for several hours,
 followed by several cycles of hydrogen absorption and desorption.
- Isotherm Measurement:
 - The sample holder is brought to the desired temperature and allowed to stabilize.
 - A known volume of hydrogen gas is introduced into a calibrated reference volume, and the initial pressure is recorded.
 - The valve connecting the reference volume to the sample holder is opened, allowing hydrogen to be absorbed by the sample.
 - After the pressure stabilizes (equilibrium is reached), the final pressure is recorded.
 - The amount of hydrogen absorbed is calculated using the ideal gas law, accounting for the calibrated volumes and the change in pressure.
 - This process is repeated in a stepwise manner to obtain a series of data points for the absorption isotherm.
 - For the desorption isotherm, hydrogen is incrementally removed from the sample holder,
 and the equilibrium pressure is measured at each step.
- Data Analysis: The collected data is plotted as hydrogen concentration (wt.% or H/M ratio) versus equilibrium pressure at a constant temperature to generate the PCT curve. From these curves, the plateau pressure, hysteresis, and reversible hydrogen storage capacity can be determined. The van't Hoff equation can be applied to PCT data at different temperatures to calculate the enthalpy (ΔH) and entropy (ΔS) of hydride formation.



Powder X-ray Diffraction (P-XRD) for Structural Analysis

P-XRD is a non-destructive technique used to identify the crystalline phases present in a material and to determine its crystal structure and lattice parameters. It is crucial for confirming the formation of the desired alloy and for studying the structural changes that occur during hydrogen absorption and desorption.

Methodology:

- Sample Preparation: A small amount of the powdered sample is finely ground and placed on a sample holder. For air-sensitive materials, the sample is protected with a thin, X-ray transparent film (e.g., Kapton) in an inert atmosphere.
- Data Collection: The sample is irradiated with a monochromatic X-ray beam, and the diffracted X-rays are detected at various angles (2θ). The instrument is typically operated with a Cu Kα radiation source. Data is collected over a specific 2θ range (e.g., 20-90°) with a defined step size and collection time.
- Phase Identification: The resulting diffraction pattern (a plot of intensity versus 2θ) is compared with standard diffraction patterns from a database (e.g., the International Centre for Diffraction Data - ICDD) to identify the crystalline phases present in the sample.
- Structural Analysis: For a known crystal structure, the lattice parameters can be refined using software like Rietveld refinement. This allows for the precise determination of the unit cell dimensions and can be used to study the volume expansion upon hydrogenation.
- In-situ P-XRD: To study the structural changes during hydrogen absorption/desorption in real-time, in-situ P-XRD can be performed. The sample is placed in a specialized cell that allows for heating and the introduction of hydrogen gas while the diffraction pattern is continuously monitored.

Differential Scanning Calorimetry (DSC) for Thermal Analysis

DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.



It is used to determine the temperatures at which phase transitions, such as hydrogen desorption, occur and to quantify the enthalpy of these transitions.

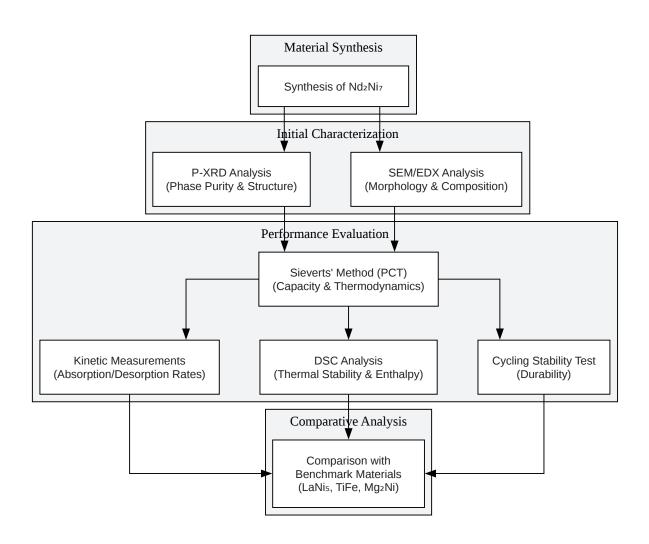
Methodology:

- Sample Preparation: A small, precisely weighed amount of the hydrided sample (typically 5-20 mg) is sealed in an aluminum or stainless steel pan. An empty pan is used as a reference.
- Measurement: The sample and reference pans are heated at a constant rate (e.g., 5-20 °C/min) in a controlled atmosphere (e.g., flowing argon).
- Data Analysis: The DSC curve plots the heat flow as a function of temperature. Endothermic
 events, such as desorption, appear as peaks. The onset temperature and the peak
 temperature of the desorption peak provide information about the thermal stability of the
 hydride. The area under the peak is proportional to the enthalpy of the transition (ΔH), which
 can be calculated by calibrating the instrument with a known standard.

Visualization of Evaluation Workflow

The following diagram illustrates a logical workflow for the comprehensive evaluation of a novel hydrogen storage material like Nd₂Ni₇.





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Caption: Workflow for evaluating hydrogen storage materials.

Conclusion







Nd₂Ni₇ and the broader class of RE₂Ni₇ intermetallic compounds represent a promising area of research for solid-state hydrogen storage. While detailed performance data for Nd₂Ni₇ is still emerging, the established experimental protocols outlined in this guide provide a robust framework for its comprehensive evaluation. By systematically characterizing its structural, thermodynamic, kinetic, and cycling properties and comparing them against well-established benchmarks, the scientific community can accurately assess the potential of Nd₂Ni₇ as a viable hydrogen storage material. Future research should focus on obtaining precise and reproducible data for Nd₂Ni₇ to populate comparative tables and facilitate a more direct and conclusive evaluation.

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